4-(6-Ethoxypyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
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Description
4-(6-Ethoxypyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 4-(6-Ethoxypyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{15}H_{18}N_{4}O_{2}
- Molecular Weight : 286.33 g/mol
- Key Functional Groups :
- Piperazine ring
- Pyridine moieties
- Carbonyl group
Pharmacological Properties
- Antidepressant Activity :
- Acetylcholinesterase Inhibition :
- Anticancer Activity :
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is significantly influenced by their structural characteristics. Key observations include:
Structural Feature | Effect on Activity |
---|---|
Presence of electron-withdrawing groups | Enhances potency against cancer cells |
Substituents on the piperazine ring | Modulates binding affinity to target enzymes |
Carbonyl and ethoxy groups | Influence solubility and bioavailability |
Study 1: Antidepressant Effects
A study exploring various piperazine derivatives for antidepressant activity found that modifications to the pyridine ring significantly affected their efficacy. The compound under review demonstrated a notable increase in serotonin reuptake inhibition compared to its analogs, suggesting its potential as a candidate for further development in treating mood disorders .
Study 2: Acetylcholinesterase Inhibition
In a virtual screening study targeting acetylcholinesterase, several piperazine derivatives were evaluated. The compound exhibited competitive inhibition with a calculated IC50 value comparable to known inhibitors, indicating its potential utility in treating Alzheimer's disease .
Study 3: Anticancer Activity
Research conducted on various piperazine derivatives revealed that the compound showed significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of 15 µM. Mechanistic studies suggested that this activity was mediated through apoptosis induction via caspase activation pathways .
Properties
IUPAC Name |
4-(6-ethoxypyridine-3-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-2-24-15-6-5-13(10-19-15)17(23)20-8-9-21(16(22)12-20)14-4-3-7-18-11-14/h3-7,10-11H,2,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGLEURWAATOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.